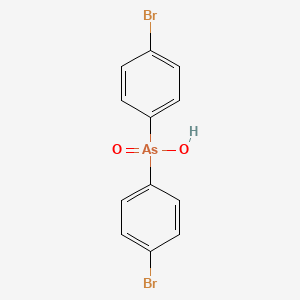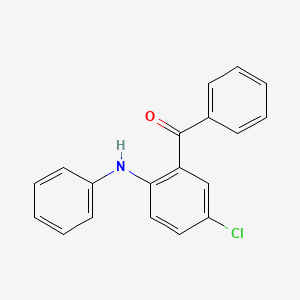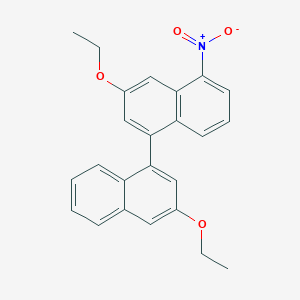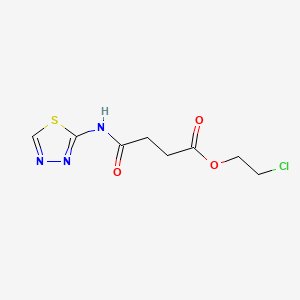
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
The synthesis of succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester typically involves the reaction of succinamic acid with 2-chloroethyl isocyanate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives .
科学的研究の応用
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
作用機序
The mechanism of action of succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester involves its interaction with cellular components. The thiadiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells . The compound may also inhibit enzymes involved in DNA synthesis, further contributing to its cytotoxic effects .
類似化合物との比較
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester can be compared with other thiadiazole derivatives, such as:
1,2,3-Thiadiazole: This isomer has different biological activities and may not be as effective as an anticancer agent.
1,2,4-Thiadiazole: This isomer also exhibits antimicrobial properties but has a different mechanism of action.
1,2,5-Thiadiazole: This isomer is less commonly studied but may have unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent biological activities and potential therapeutic applications .
特性
| 107811-11-0 | |
分子式 |
C8H10ClN3O3S |
分子量 |
263.70 g/mol |
IUPAC名 |
2-chloroethyl 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoate |
InChI |
InChI=1S/C8H10ClN3O3S/c9-3-4-15-7(14)2-1-6(13)11-8-12-10-5-16-8/h5H,1-4H2,(H,11,12,13) |
InChIキー |
VZPPHXOISYEFOZ-UHFFFAOYSA-N |
正規SMILES |
C1=NN=C(S1)NC(=O)CCC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


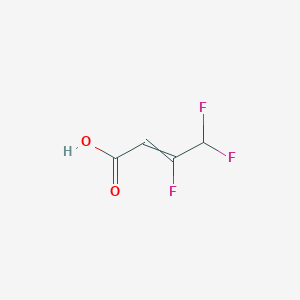
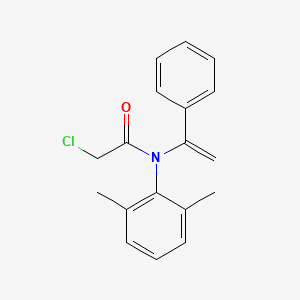
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)


